3,5-Dibromophenyl 2-hydroxybenzoate
Description
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Properties
CAS No. |
820243-56-9 |
|---|---|
Molecular Formula |
C13H8Br2O3 |
Molecular Weight |
372.01 g/mol |
IUPAC Name |
(3,5-dibromophenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C13H8Br2O3/c14-8-5-9(15)7-10(6-8)18-13(17)11-3-1-2-4-12(11)16/h1-7,16H |
InChI Key |
FEHRQFQASVQIQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Dibromophenol
Bromination Using Hypobromous Acid (HOBr) Generated In Situ
The most efficient method for synthesizing 3,5-dibromophenol involves the controlled bromination of phenol using hypobromous acid (HOBr) generated in situ. This approach, adapted from the eco-friendly synthesis of 3,5-dibromo-4-hydroxybenzonitrile, employs a bromide/bromate salt mixture (2:1 molar ratio) in the presence of sulfuric acid. The reaction proceeds as follows:
$$
2\text{Br}^- + \text{BrO}_3^- + 3\text{H}^+ \rightarrow 3\text{HOBr}
$$
HOBr acts as the active brominating agent, selectively substituting hydrogen atoms at the meta positions of phenol due to the electron-donating hydroxyl group. The reaction is conducted in aqueous medium at 25–35°C, achieving yields of 91–99%. A typical procedure involves:
Direct Bromination with Elemental Bromine
Traditional bromination using elemental bromine (Br₂) in dichloromethane or acetic acid is also feasible but less environmentally favorable. This method requires careful temperature control (0–5°C) to prevent over-bromination. The reaction typically achieves 70–85% yields, with purification via column chromatography.
Comparative Analysis of Bromination Methods
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HOBr (in situ) | NaBr, NaBrO₃, H₂SO₄ | 25–35 | 91–99 | >99 |
| Elemental Br₂ | Br₂, CH₂Cl₂ | 0–5 | 70–85 | 95–98 |
The HOBr method is superior in atom economy and minimizes hazardous waste, aligning with green chemistry principles.
Synthesis of Salicylic Acid
Salicylic acid (2-hydroxybenzoic acid) is commercially available but can be synthesized via the Kolbe-Schmitt reaction, which carboxylates sodium phenolate with carbon dioxide under high pressure and temperature.
Esterification Strategies
Acid Chloride Method
The most widely used approach involves converting salicylic acid to its acid chloride, followed by reaction with 3,5-dibromophenol:
Step 1: Synthesis of Salicyloyl Chloride
Salicylic acid is treated with thionyl chloride (SOCl₂) in anhydrous tetrahydrofuran (THF) at reflux:
$$
\text{C}7\text{H}6\text{O}3 + \text{SOCl}2 \rightarrow \text{C}7\text{H}5\text{ClO}3 + \text{SO}2 + \text{HCl}
$$
The reaction proceeds quantitatively, with excess SOCl₂ removed under vacuum.
Step 2: Esterification with 3,5-Dibromophenol
Salicyloyl chloride is reacted with 3,5-dibromophenol in the presence of pyridine (to scavenge HCl):
$$
\text{C}7\text{H}5\text{ClO}3 + \text{C}6\text{H}4\text{Br}2\text{O} \rightarrow \text{C}{13}\text{H}8\text{Br}2\text{O}3 + \text{HCl}
$$
Reaction conditions:
Coupling Agent-Mediated Esterification
Carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) facilitate direct esterification between salicylic acid and 3,5-dibromophenol:
$$
\text{C}7\text{H}6\text{O}3 + \text{C}6\text{H}4\text{Br}2\text{O} \xrightarrow{\text{DCC/DMAP}} \text{C}{13}\text{H}8\text{Br}2\text{O}3 + \text{H}_2\text{O}
$$
Advantages include milder conditions (room temperature) and avoidance of acid chlorides. However, yields are lower (75–80%) due to competing side reactions.
Acid-Catalyzed Direct Esterification
Direct reaction of salicylic acid and 3,5-dibromophenol in concentrated sulfuric acid at elevated temperatures (80–100°C) is possible but inefficient (yields <50%). This method is rarely employed due to poor regioselectivity and side product formation.
Comparative Analysis of Esterification Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride | SOCl₂, Pyridine | 85–92 | >98 |
| DCC/DMAP | DCC, DMAP | 75–80 | 95–97 |
| H₂SO₄ Catalysis | H₂SO₄ | <50 | 90–92 |
The acid chloride method remains optimal for industrial-scale synthesis due to high efficiency and scalability.
Q & A
Q. How to optimize crystallization for X-ray diffraction studies?
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